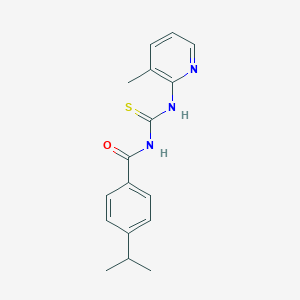![molecular formula C14H12ClN3OS B251740 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, also known as CMPI, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In We will also discuss the current scientific research applications of this compound and list future directions for its study.
作用機序
The mechanism of action of 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves its ability to disrupt the microtubule network in cells. Microtubules are essential for cell division, and by disrupting this network, 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can inhibit the growth of cancer cells. In addition, 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to modulate the activity of GABA receptors, which are important for regulating neuronal activity. This can lead to changes in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects
3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has a variety of biochemical and physiological effects. As mentioned previously, 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can disrupt the microtubule network in cells, leading to the inhibition of cancer cell growth. In addition, 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to modulate the activity of GABA receptors, which can lead to changes in synaptic transmission and neuronal excitability. This makes 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide a valuable tool for studying the mechanisms underlying cancer growth and neurological disorders.
実験室実験の利点と制限
One advantage of using 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide in lab experiments is its ability to selectively target cancer cells. This makes it a valuable tool for studying the mechanisms underlying cancer growth. In addition, 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have low toxicity in animal models, making it a potentially safe candidate for the development of new cancer treatments.
One limitation of using 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and may limit its potential applications. In addition, 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have poor bioavailability, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. One area of study could be the development of more effective methods for administering 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide in vivo. This could involve the development of new drug delivery systems or the modification of 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide to improve its solubility and bioavailability.
Another area of study could be the identification of new targets for 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. While 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have potential applications in cancer research and neurological disorders, there may be other areas where this compound could be useful. By identifying new targets for 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, researchers could expand the potential applications of this compound and develop new treatments for a range of diseases.
Conclusion
In conclusion, 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a valuable tool for scientific research with potential applications in cancer research and neurological disorders. Its ability to selectively target cancer cells and modulate the activity of GABA receptors makes it a promising candidate for the development of new treatments. While there are limitations to the use of 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide in lab experiments, there are several future directions for its study that could expand its potential applications and improve its effectiveness as a therapeutic agent.
合成法
The synthesis of 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves the reaction of 3-chlorobenzoyl chloride with 4-methyl-2-pyridylthiourea in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. This method has been shown to produce 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide in high yield and purity, making it a reliable method for the synthesis of this compound.
科学的研究の応用
3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have a variety of applications in scientific research. One area of study where 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been particularly useful is in the field of cancer research. Studies have shown that 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division. This makes 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide a promising candidate for the development of new cancer treatments.
In addition to its potential applications in cancer research, 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has also been studied for its effects on the central nervous system. Studies have shown that 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can modulate the activity of GABA receptors, which are important for regulating neuronal activity. This makes 3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide a potential candidate for the development of new treatments for neurological disorders such as epilepsy.
特性
分子式 |
C14H12ClN3OS |
|---|---|
分子量 |
305.8 g/mol |
IUPAC名 |
3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-5-6-16-12(7-9)17-14(20)18-13(19)10-3-2-4-11(15)8-10/h2-8H,1H3,(H2,16,17,18,19,20) |
InChIキー |
RQOTZJAAJJMRII-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
正規SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Ethyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B251657.png)
![Ethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251658.png)
![Methyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B251659.png)
![Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251660.png)


![2-{[(3-Methylbutanoyl)carbamothioyl]amino}benzamide](/img/structure/B251672.png)
![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)